2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid
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Overview
Description
2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C15H25NO7. It is known for its use as a protecting group in organic synthesis, particularly for amines. The compound is characterized by its tert-butoxycarbonyl groups, which provide stability and facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a catalyst. The process can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl groups can be substituted with other functional groups using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines, facilitating the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of peptides and proteins, protecting amino groups during the assembly process.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid involves the protection of amine groups through the formation of stable carbamate linkages. The tert-butoxycarbonyl groups prevent unwanted reactions at the amine site, allowing for selective transformations elsewhere in the molecule. The protected amine can be deprotected under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
N-tert-Butoxycarbonylmorpholine: Similar in structure but lacks the additional carboxylic acid group.
N-tert-Butoxycarbonylpiperidine: Another protecting group for amines, with a piperidine ring instead of morpholine.
N-tert-Butoxycarbonylpyrrolidine: Similar protecting group with a pyrrolidine ring.
Uniqueness: 2,4-Bis(tert-butoxycarbonyl)morpholine-2-carboxylic acid is unique due to its dual tert-butoxycarbonyl groups, providing enhanced stability and protection for amines. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO7/c1-13(2,3)22-11(19)15(10(17)18)9-16(7-8-21-15)12(20)23-14(4,5)6/h7-9H2,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMLPTWDPYQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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